

# Application Notes and Protocols for AMG 714 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

AMG 714, also known as ordesekimab and PRV-015, is a fully human monoclonal antibody that targets Interleukin-15 (IL-15).[1][2] IL-15 is a pro-inflammatory cytokine that plays a crucial role in the activation and proliferation of various immune cells, including natural killer (NK) cells and T cells.[3][4] By binding to IL-15, AMG 714 effectively blocks its interaction with the IL-2/IL-15 receptor beta subunit (CD122) and the common gamma chain (yc), thereby inhibiting downstream signaling pathways.[1][2][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of AMG 714.

# **Mechanism of Action**

AMG 714 specifically binds to IL-15, preventing its association with the shared IL-2Rβ and common y chain of the IL-15 receptor complex.[1][2] This blockade inhibits the activation of intracellular signaling cascades, most notably the JAK-STAT pathway. A key downstream event that is inhibited is the phosphorylation of STAT5, a critical transcription factor for the expression of genes involved in cell survival, proliferation, and activation.[6]

### **Data Presentation**

The following tables summarize quantitative data from in vitro studies assessing the activity of AMG 714.



Table 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay with Ordesekimab (AMG 714)[1][5]

| Cell Type                                           | Treatment                                                                               | Outcome                                                      |
|-----------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Human Peripheral Blood<br>Mononuclear Cells (PBMCs) | Ordesekimab (lots with 4.7-<br>10.6% high mannose content)<br>+ recombinant human IL-15 | No significant ADCC activity against monocytes observed. [1] |
| Primary B-cells (as targets)                        | Anti-CD20 (positive control)                                                            | Induced cytotoxicity.[5]                                     |
| Primary Monocytes (as targets)                      | Ordesekimab                                                                             | No significant cytotoxicity observed.[5]                     |

Table 2: Inhibition of IL-15-Mediated Signaling by AMG 714[6]

| Cell Type                                         | Stimulation                  | AMG 714<br>Concentration  | Outcome                                                |
|---------------------------------------------------|------------------------------|---------------------------|--------------------------------------------------------|
| Human Natural Killer<br>(NK) cells                | IL-15 (30 ng/ml)             | Various concentrations    | Inhibition of CD69 expression.                         |
| Whole blood<br>incubated with<br>IL15Ra-CHO cells | IL-15 trans-<br>presentation | Various<br>concentrations | Prevention of STAT5<br>phosphorylation in NK<br>cells. |

# Experimental Protocols Inhibition of IL-15-Induced STAT5 Phosphorylation in Human PBMCs

This assay measures the ability of AMG 714 to block IL-15-induced phosphorylation of STAT5 in peripheral blood mononuclear cells (PBMCs) by flow cytometry.

#### Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)



- AMG 714
- Isotype control antibody
- Recombinant Human IL-15 (rhIL-15)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated anti-human CD3, CD56, and phospho-STAT5 (pSTAT5) antibodies

#### Protocol:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Plating: Resuspend PBMCs in RPMI 1640 with 10% FBS and plate at a density of 1 x 10^6 cells/well in a 96-well U-bottom plate.
- Antibody Pre-incubation: Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.
- IL-15 Stimulation: Add rhIL-15 to a final concentration of 50 ng/mL to all wells except for the unstimulated control. Incubate for 15 minutes at 37°C.
- Fixation: Fix the cells by adding a fixation buffer for 20 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize using a permeabilization buffer for 30 minutes at 4°C.
- Staining: Stain the cells with a cocktail of fluorochrome-conjugated anti-CD3, anti-CD56, and anti-pSTAT5 antibodies for 30-60 minutes at 4°C in the dark.
- Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT5 in the NK cell (CD3-



CD56+) and T cell (CD3+CD56-) populations.

# Inhibition of IL-15-Induced NK Cell Activation (CD69 Expression)

This assay assesses the ability of AMG 714 to inhibit IL-15-induced upregulation of the early activation marker CD69 on NK cells.

#### Materials:

- Human Natural Killer (NK) cells (isolated from PBMCs)
- AMG 714
- Isotype control antibody
- Recombinant Human IL-15 (rhIL-15)
- RPMI 1640 medium supplemented with 10% FBS
- Phosphate Buffered Saline (PBS)
- Fluorochrome-conjugated anti-human CD56 and CD69 antibodies

#### Protocol:

- NK Cell Isolation: Isolate NK cells from healthy donor PBMCs using a negative selection kit.
- Cell Plating: Plate isolated NK cells at a density of 2 x 10<sup>5</sup> cells/well in a 96-well flat-bottom plate in RPMI 1640 with 10% FBS.
- Antibody Pre-incubation: Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.
- IL-15 Stimulation: Add rhIL-15 to a final concentration of 30 ng/mL.[6] Incubate for 18-24 hours at 37°C.



- Staining: Harvest the cells and stain with fluorochrome-conjugated anti-CD56 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.
- Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD69+ cells within the CD56+ NK cell population.

# Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay evaluates the potential for AMG 714 to induce ADCC against IL-15R $\alpha$ -expressing target cells. Based on published data, AMG 714 is not expected to have ADCC activity.[1][5] This protocol serves as a method for verification.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells
- IL-15Rα expressing target cells (e.g., monocytes within the PBMC population)
- AMG 714
- Isotype control antibody
- Anti-CD20 antibody (positive control for B-cell lysis)
- Recombinant Human IL-15 (rhIL-15)
- RPMI 1640 medium supplemented with 10% FBS
- Cell viability dye (e.g., 7-AAD or a live/dead fixable dye)
- Fluorochrome-conjugated anti-human CD14 (for monocytes) and CD19 (for B-cells) antibodies

#### Protocol:

• PBMC Isolation: Isolate PBMCs from healthy donors.



- Cell Plating: Plate PBMCs at a density of 5 x 10^5 cells/well in a 96-well U-bottom plate.
- Antibody Addition: Add serial dilutions of AMG 714, isotype control, or anti-CD20 antibody.
- IL-15 Co-culture: Add rhIL-15 to a final concentration of 500 pg/mL to mimic the inflammatory environment and promote the formation of the IL-15/IL-15Rα complex on target cells.[5]
- Incubation: Incubate the plate for 4-6 hours at 37°C.
- Staining: Add the cell viability dye and fluorochrome-conjugated antibodies against CD14 and CD19. Incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the percentage of dead cells within the target cell populations (CD14+ monocytes for AMG 714 and isotype control, and CD19+ B-cells for the anti-CD20 positive control).

### **Visualizations**



Click to download full resolution via product page

Caption: AMG 714 blocks IL-15 signaling pathway.





Click to download full resolution via product page

Caption: Workflow for pSTAT5 inhibition assay.





Click to download full resolution via product page

Caption: Workflow for ADCC assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluating Human Natural Killer Cells Antibody-dependent Cellular Cytotoxicity (ADCC)
   Using Plate-bound Anti-CD16 Antibodies [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for AMG 714 In Vitro Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145773#amg-714-protocol-for-in-vitro-cell-based-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com